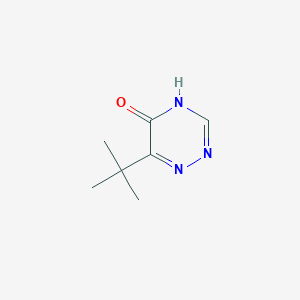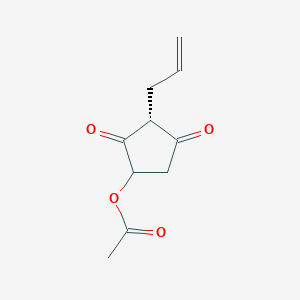
1-Hydroxynonan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxynonan-5-one is an organic compound with the molecular formula C9H18O2. It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxynonan-5-one can be synthesized through several methods. One common approach involves the reaction of delta-valerolactone with n-butyllithium, followed by hydrolysis . Another method includes the use of butylmagnesium bromide as a reagent . These reactions typically require controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxynonan-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nonanoic acid or 5-nonanone.
Reduction: Formation of 5-nonanol.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
1-Hydroxynonan-5-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-hydroxynonan-5-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ketone group can act as an electrophile in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-3-nonanone: Similar structure but with the hydroxyl group at a different position.
5-Nonanone: Lacks the hydroxyl group, making it less reactive in certain reactions.
Uniqueness
1-Hydroxynonan-5-one is unique due to the presence of both a hydroxyl and a ketone group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
61716-10-7 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-hydroxynonan-5-one |
InChI |
InChI=1S/C9H18O2/c1-2-3-6-9(11)7-4-5-8-10/h10H,2-8H2,1H3 |
InChI Key |
ZFBDCQRXEHJKHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pyridin-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14560422.png)





![N-Hexyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14560467.png)
![3-Nitroimidazo[1,2-a]pyridin-2-yl thiocyanate](/img/structure/B14560468.png)
![Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)-](/img/structure/B14560473.png)





